molecular formula C16H10BrN3O3 B12041559 1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-nitrophenyl)- CAS No. 647032-15-3

1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-nitrophenyl)-

Cat. No.: B12041559
CAS No.: 647032-15-3
M. Wt: 372.17 g/mol
InChI Key: SACVZRJLXWGYEN-UHFFFAOYSA-N
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Description

    Starting Materials: The bromophenyl-pyrazole intermediate and 4-nitrobenzaldehyde.

    Reaction Conditions: Another condensation reaction, often facilitated by acidic or basic catalysts.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-nitrophenyl)- typically involves multi-step organic reactions

  • Formation of the Pyrazole Core:

      Starting Materials: Hydrazine hydrate and ethyl acetoacetate.

      Reaction Conditions: The reaction is carried out in ethanol under reflux conditions to form the pyrazole ring.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-nitrophenyl)- can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other groups via nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: 1H-Pyrazole-4-carboxylic acid, 3-(4-bromophenyl)-1-(4-nitrophenyl)-.

    Reduction: 1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-aminophenyl)-.

    Substitution: 1H-Pyrazole-4-carboxaldehyde, 3-(4-methoxyphenyl)-1-(4-nitrophenyl)-.

Scientific Research Applications

1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-nitrophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-nitrophenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrophenyl and bromophenyl groups can influence its binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: Potential inhibitors of enzymes involved in inflammation or microbial growth.

    Receptors: May interact with specific receptors to modulate cellular responses.

Comparison with Similar Compounds

1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-nitrophenyl)- can be compared with other pyrazole derivatives:

    1H-Pyrazole-4-carboxaldehyde, 3-(4-chlorophenyl)-1-(4-nitrophenyl)-: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological activity.

    1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-aminophenyl)-: The nitro group is reduced to an amine, potentially changing its chemical properties and applications.

    1H-Pyrazole-4-carboxaldehyde, 3-(4-methylphenyl)-1-(4-nitrophenyl)-: The methyl group may influence its hydrophobicity and interaction with biological targets.

Uniqueness: The combination of bromophenyl and nitrophenyl groups in 1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-nitrophenyl)- provides a unique set of chemical properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

647032-15-3

Molecular Formula

C16H10BrN3O3

Molecular Weight

372.17 g/mol

IUPAC Name

3-(4-bromophenyl)-1-(4-nitrophenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C16H10BrN3O3/c17-13-3-1-11(2-4-13)16-12(10-21)9-19(18-16)14-5-7-15(8-6-14)20(22)23/h1-10H

InChI Key

SACVZRJLXWGYEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

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